molecular formula C26H29N7O4S2 B2683906 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393875-00-8

4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2683906
CAS No.: 393875-00-8
M. Wt: 567.68
InChI Key: NWLWTWDRSDMHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (molecular formula: C₂₆H₂₈N₆O₄S₂; molecular weight: 552.67 g/mol) is a heterocyclic hybrid featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl-linked carbamoyl methyl chain connected to a 5-methyl-1,3,4-thiadiazole moiety.

This structural architecture is common in medicinal chemistry for targeting enzymes or receptors, particularly due to the triazole and thiadiazole moieties, which are known for hydrogen bonding and metal coordination capabilities .

Properties

IUPAC Name

4-butoxy-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O4S2/c1-4-5-14-37-19-12-10-18(11-13-19)24(35)27-15-22-30-32-26(33(22)20-8-6-7-9-21(20)36-3)38-16-23(34)28-25-31-29-17(2)39-25/h6-13H,4-5,14-16H2,1-3H3,(H,27,35)(H,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLWTWDRSDMHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves several steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core triazole structure, followed by the introduction of the thiadiazole and benzamide groups. The final step involves the addition of the butoxy and methoxyphenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate.

    Industry: Its unique structure makes it suitable for use in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Features

The table below highlights critical structural differences and similarities between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Source
Target Compound (BA94015) 1,2,4-Triazole + Thiadiazole 4-butoxy benzamide, 2-methoxyphenyl, sulfanyl-carbamoyl methyl-thiadiazole C₂₆H₂₈N₆O₄S₂ 552.67 Not explicitly reported
4-tert-butyl-N-{[4-(4-fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (BB20100) 1,2,4-Triazole + Thiadiazole 4-tert-butyl benzamide, 4-fluorophenyl, sulfanyl-carbamoyl methyl-thiadiazole C₂₅H₂₆FN₇O₂S₂ 539.65 Anticancer (preclinical screening)
N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide 1,2,4-Triazole + Thiadiazole 4-nitrophenyl, trifluoromethyl benzamide, sulfanyl-carbamoyl methyl-thiadiazole C₂₄H₁₈F₃N₇O₃S₂ 585.57 Enzyme inhibition (hypothetical target)
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Thiadiazole + Benzamide Variable methylene amino groups ~C₁₅H₁₄N₄OS (varies) ~300–400 Anticancer (IC₅₀: 1.61–1.98 μg/mL)
Key Observations:

The 4-nitrophenyl group in K400-03825 introduces strong electron-withdrawing effects, which may improve binding to electron-deficient enzyme active sites .

Biological Activity Trends :

  • Thiadiazole-triazole hybrids (e.g., BB20100) have demonstrated anticancer activity in preclinical models, though specific data for the target compound remain unreported .
  • Simplified benzamide-thiadiazole derivatives () show potent activity against HepG-2 cells (IC₅₀: 1.61–1.98 μg/mL), suggesting that the triazole-thiadiazole scaffold is a critical pharmacophore .

Spectral and Physicochemical Properties

  • IR/NMR Signatures :

    • The target compound’s IR spectrum likely shows C=O stretching (~1660–1680 cm⁻¹) for the benzamide and thiadiazole carbamoyl groups, consistent with analogs in and .
    • ¹H-NMR would reveal distinct signals for the butoxy (–OCH₂CH₂CH₂CH₃) and methoxyphenyl (–OCH₃) groups .
  • Solubility :

    • The 4-butoxy group may reduce aqueous solubility compared to the 4-fluorophenyl (BB20100) or nitro-substituted (K400-03825) analogs, necessitating formulation optimization .

Biological Activity

The compound 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant bioactivities.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O5SC_{23}H_{28}N_{6}O_{5}S, with a molecular weight of approximately 464.57 g/mol. The structure features multiple functional groups including a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H28N6O5S
Molecular Weight464.57 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole ring. These derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study by Alam et al. (2011) demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant suppressive activity against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancer (SK-OV-3) cells. The most active compounds showed IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .

The mechanism by which the compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell division.
  • Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death in cancer cells through various signaling pathways.
  • Targeting Specific Molecular Pathways : Molecular docking studies indicate potential interactions with proteins involved in tumor growth and metastasis.

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer properties of various thiadiazole derivatives including our compound. The results indicated that:

  • Compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against breast and colon cancer cell lines.
    Compound IDCell LineIC50 Value (µg/mL)
    Compound AHEPG210.28
    Compound BSK-MEL-24.27

Case Study 2: Antimycobacterial Activity

In addition to anticancer properties, derivatives of thiadiazole have also been investigated for their antimycobacterial activity. Polkam et al. (2015) reported that certain derivatives showed promising results against Mycobacterium tuberculosis with effective concentrations significantly lower than standard treatments .

Q & A

Q. What are the recommended synthetic routes for 4-butoxy-N-{[4-(2-methoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the triazole-thiol and thiadiazole-carbamoyl derivatives. Key steps include:

  • Coupling reactions : Use polar aprotic solvents (e.g., DMF or acetonitrile) under reflux with catalysts like potassium carbonate for sulfanyl group incorporation .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .
  • Purification : Column chromatography or recrystallization improves yield and purity. Validate final product structure via NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirm regiochemistry of the triazole and thiadiazole rings, and verify substituent positions (e.g., methoxyphenyl orientation) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for sulfur and nitrogen atoms .
  • HPLC with UV/Vis detection : Assess purity (>95%) and monitor stability under varying pH and temperature .

Q. How should initial biological screening be designed for this compound?

Prioritize assays based on structural analogs:

  • Cytotoxicity assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi via broth microdilution, referencing Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Dose-response curves : Include positive controls (e.g., doxorubicin for anticancer activity) and solvent controls to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Focus on functional group modifications:

  • Triazole-thiol substitution : Replace the 5-methyl-1,3,4-thiadiazol-2-yl group with other heterocycles (e.g., benzothiazole) to assess impact on enzyme inhibition .
  • Methoxy positional isomerism : Synthesize analogs with methoxy groups at the 3- or 4-positions of the phenyl ring to evaluate steric/electronic effects .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CODESSA) to correlate logP, polar surface area, and bioactivity .

Q. What experimental strategies address contradictions between computational predictions and observed biological activity?

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with fluorescence polarization and surface plasmon resonance (SPR) to confirm binding affinity .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies between in silico and in vitro results .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., tyrosine kinases) to resolve binding mode inconsistencies .

Q. How can reaction conditions be optimized for scalability and reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., coupling reactions) to enhance safety and yield .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What computational approaches are suitable for target identification and mechanistic studies?

  • Molecular docking : Screen against databases like PDB or ChEMBL to prioritize targets (e.g., EGFR, VEGFR) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes .
  • Density functional theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity sites .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Liver microsome assays : Incubate with human/rat microsomes to measure intrinsic clearance and identify cytochrome P450 (CYP) liabilities .
  • Ames test : Assess mutagenicity using TA98 and TA100 strains with/without metabolic activation .
  • hERG inhibition assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

Q. What strategies resolve spectral overlap in NMR characterization of complex mixtures?

  • 2D NMR techniques : Employ HSQC and HMBC to assign overlapping proton signals in aromatic regions .
  • Isotopic labeling : Synthesize 13C/15N-labeled analogs to simplify spin systems in crowded spectra .
  • DOSY experiments : Differentiate compounds in mixtures based on diffusion coefficients .

Q. How can bioisosteric replacement improve pharmacokinetic properties?

  • Sulfanyl-to-sulfonyl substitution : Test analogs for enhanced metabolic stability while retaining target affinity .
  • Methoxy-to-ethoxy replacement : Balance lipophilicity and solubility for improved oral bioavailability .
  • Thiadiazole-to-oxadiazole swaps : Compare anti-inflammatory activity while reducing hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.